molecular formula C13H20N2O4 B2673299 Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate CAS No. 2411270-73-8

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate

Cat. No. B2673299
M. Wt: 268.313
InChI Key: LWJBZJCBXOLNSV-UHFFFAOYSA-N
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Description

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate, also known as BOC-ON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. BOC-ON is a carbamate derivative that is synthesized through a multi-step process involving the reaction of various reagents.

Mechanism Of Action

The mechanism of action of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes, including protein synthesis and DNA replication. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is also believed to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases.

Biochemical And Physiological Effects

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is also believed to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate has several advantages for use in lab experiments, including its versatility as a building block for the synthesis of various biologically active molecules, its ability to act as a protecting group for the synthesis of amino acids and peptides, and its anti-inflammatory and anti-tumor properties. However, Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate also has several limitations, including its complex synthesis method, which requires careful control of reaction conditions, and its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research and development of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate, including the synthesis of new derivatives with improved pharmacological properties, the development of new drugs for the treatment of various diseases, and the investigation of the mechanism of action of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate. Additionally, the use of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate as a building block for the synthesis of new materials and the investigation of its potential applications in other fields, such as materials science and nanotechnology, are also promising areas for future research.
Conclusion
In conclusion, Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is synthesized through a complex multi-step process and has various biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate has several advantages for use in lab experiments, including its versatility as a building block for the synthesis of various biologically active molecules, but also has several limitations, including its complex synthesis method and potential toxicity. There are several future directions for the research and development of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate, including the synthesis of new derivatives, the development of new drugs, and the investigation of its potential applications in other fields.

Synthesis Methods

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate, 3-butyn-2-one, and oxetan-3-ylmethylamine. The first step involves the reaction of tert-butyl carbamate with 3-butyn-2-one to form N-(tert-butyl)-3-(but-2-ynoylamino)prop-2-enamide, which is then reacted with oxetan-3-ylmethylamine to form Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate. The synthesis of Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reagent concentration.

Scientific Research Applications

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules, including peptides, peptidomimetics, and small molecules. Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate is also used as a protecting group for the synthesis of amino acids and peptides, which are important components of many biologically active molecules.

properties

IUPAC Name

tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-6-10(16)15-13(8-18-9-13)7-14-11(17)19-12(2,3)4/h7-9H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJBZJCBXOLNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate

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